molecular formula C11H15NO4 B14676210 Phenyl bis(2-hydroxyethyl)carbamate CAS No. 34085-53-5

Phenyl bis(2-hydroxyethyl)carbamate

Cat. No.: B14676210
CAS No.: 34085-53-5
M. Wt: 225.24 g/mol
InChI Key: VJNUXILTLSMHSV-UHFFFAOYSA-N
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Description

Phenyl bis(2-hydroxyethyl)carbamate is a carbamate derivative featuring a phenyl group linked to a bis(2-hydroxyethyl)carbamate moiety.

Properties

CAS No.

34085-53-5

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

phenyl N,N-bis(2-hydroxyethyl)carbamate

InChI

InChI=1S/C11H15NO4/c13-8-6-12(7-9-14)11(15)16-10-4-2-1-3-5-10/h1-5,13-14H,6-9H2

InChI Key

VJNUXILTLSMHSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl bis(2-hydroxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-hydroxyethyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl bis(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamate derivatives, while substitution reactions can produce a variety of functionalized carbamates .

Mechanism of Action

The mechanism of action of phenyl bis(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This interaction disrupts the normal function of the enzyme, leading to various biological effects . The compound’s reactivity with nucleophiles also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Alkyl Carbamates

Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) and related derivatives (e.g., 5a–i, 6a–i) share a phenyl-carbamate backbone but differ in substituents (e.g., chloro, dichloro groups) and alkyl chain lengths. Key findings include:

  • Lipophilicity : HPLC-derived capacity factors (log k) for these compounds range from 1.12 to 2.45 , influenced by electron-withdrawing substituents like chlorine, which increase polarity .
Table 1: Substituent Effects on Lipophilicity (Selected Examples)
Compound Substituent log k (HPLC)
4a (R = methyl) 3-chlorophenyl 1.89 ± 0.03
5a (R = ethyl) 4-dichlorophenyl 2.12 ± 0.05
6a (R = propyl) 3,4-dichlorophenyl 2.45 ± 0.07

Data adapted from Ferriz et al. and Imramovsky et al.

Bis(2-hydroxyethyl) Derivatives

  • Bis(2-hydroxyethyl)amine and bis(2-hydroxyethyl) ether () lack the carbamate functional group but share the 2-hydroxyethyl motif. These compounds exhibit higher hydrophilicity compared to phenyl bis(2-hydroxyethyl)carbamate due to the absence of aromatic and carbamate groups.
  • Ethyl carbamate derivatives (e.g., ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) demonstrate pesticidal activity, suggesting that this compound could similarly interact with biological targets via carbamate-mediated inhibition .

Silyl-Terminated Carbamates

The silyl-centered molecule diphenylsilanediyl bis((4-nitrophenyl)carbamate) () exhibits a reaction rate constant of 1733 ± 30 M⁻¹ min⁻¹ with TBAF, attributed to silicon’s electrophilicity. In contrast, this compound’s lack of silicon likely results in slower degradation under similar conditions, enhancing its stability in non-nucleophilic environments .

Physicochemical and Functional Properties

Table 2: Key Property Comparison
Property This compound Diphenylsilanediyl bis-carbamate 4a (Methyl-substituted)
Hydrophilicity Moderate (hydroxyethyl groups) Low (silyl/nitro groups) Low (chloro groups)
Reactivity with TBAF Negligible High (1733 M⁻¹ min⁻¹) Not tested
Biological Activity Potential pesticidal/anti-enzymatic Unreported Anti-fungal

Synthesized from , and 5

Research Implications and Gaps

  • Synthetic Routes : Analogous to Example 427 in , this compound could be synthesized via stepwise reactions involving 2-hydroxyethylamine intermediates.
  • Analytical Differentiation : As shown in , bis(2-hydroxyethyl) carbamates react with ferric chloride or FCNP, enabling chromatographic distinction from simpler carbamates like ethyl carbamate .

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